

# An In-depth Technical Guide to O-Desmethylnmetoprolol-d5

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## Compound of Interest

Compound Name: O-Desmethylnmetoprolol-d5

Cat. No.: B563557

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Introduction: **O-Desmethylnmetoprolol-d5** is the deuterium-labeled form of O-Desmethylnmetoprolol, a primary metabolite of the widely prescribed  $\beta_1$ -adrenergic receptor antagonist, metoprolol.[1][2] The parent compound, metoprolol, is used in the treatment of various cardiovascular conditions, including hypertension and angina. The metabolic conversion to O-Desmethylnmetoprolol is mediated predominantly by the cytochrome P450 enzyme CYP2D6.[1] Due to its stable isotope label, **O-Desmethylnmetoprolol-d5** serves as an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS) to investigate the pharmacokinetics of metoprolol and its metabolites.[3][4] This guide provides a detailed overview of its chemical properties, metabolic pathway, and analytical methodologies relevant to researchers and drug development professionals.

## Chemical Structure and Properties

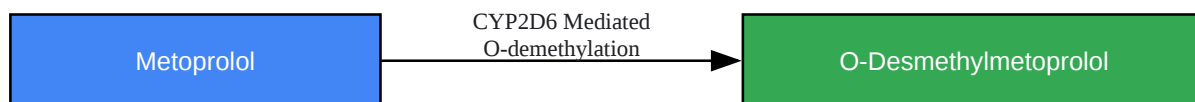
**O-Desmethylnmetoprolol-d5** is structurally identical to its unlabeled counterpart, with the exception of five deuterium atoms incorporated into the molecule, which results in a higher molecular weight. This mass difference is critical for its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of **O-Desmethylnmetoprolol-d5**

Property	Value	Source(s)
Chemical Formula	C <sub>14</sub> H <sub>18</sub> D <sub>5</sub> NO <sub>3</sub>	[5][6][7]
Molecular Weight	258.37 g/mol	[5][6][7]
CAS Number	1189981-81-4	[5][6][7]
Appearance	White to Off-White Solid	[6]
Melting Point	75-78°C	[6]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[6]
Synonyms	4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5, (±)-O-Demethylmetoprolol-d5, H 105/22-d5	[5][7][8]

## Metabolic Pathway of Metoprolol

The biotransformation of metoprolol in the liver is a critical aspect of its pharmacology. O-demethylation is one of the key metabolic routes, catalyzed by the polymorphic enzyme CYP2D6. This pathway leads to the formation of O-Desmethylnmetoprolol, an active metabolite. The efficiency of this conversion can vary significantly among individuals depending on their CYP2D6 genotype, impacting the drug's pharmacokinetic profile.[1][3]



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Metabolic conversion of Metoprolol.

## Experimental Protocols: Bioanalysis of Metoprolol and its Metabolites

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous determination of metoprolol and its metabolites,  $\alpha$ -hydroxymetoprolol and O-desmethylnmetoprolol, in biological matrices like human plasma.[3][4] **O-Desmethylnmetoprolol-d5** is an ideal internal standard for such assays.

## Protocol: LC-MS/MS Quantification in Human Plasma[3]

### 1. Sample Preparation:

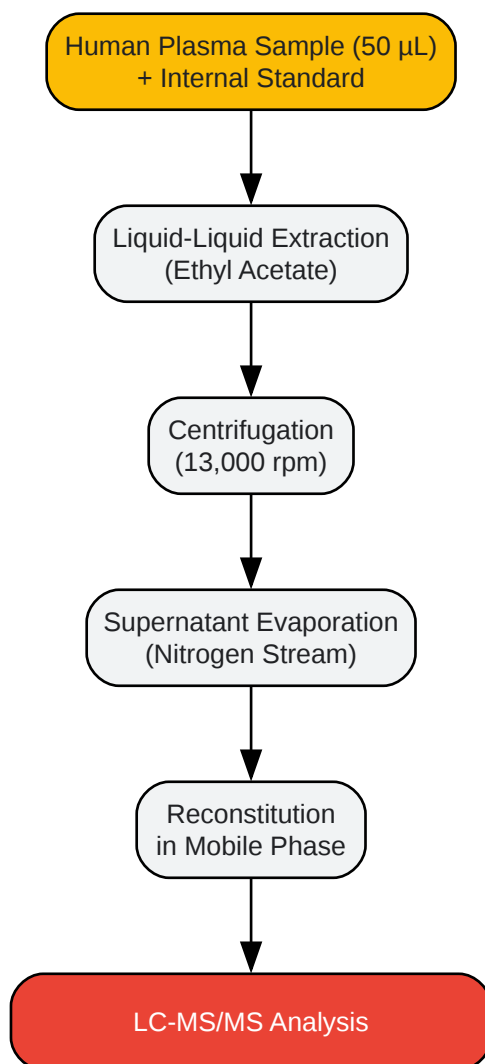
- To a 50  $\mu$ L aliquot of human plasma, add the internal standard (e.g., **O-Desmethylnmetoprolol-d5**).
- Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
- Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 5 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase for analysis.

### 2. Chromatographic Separation:

- Column: Luna CN column.
- Mobile Phase: Isocratic mixture of distilled water and methanol containing 0.1% formic acid (60:40, v/v).
- Flow Rate: 0.3 mL/min.
- Total Run Time: 3.0 minutes per sample.

### 3. Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Selected-Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.



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LC-MS/MS Sample Preparation Workflow.

## Quantitative Data and Method Validation

The performance of the described LC-MS/MS method is validated to ensure its reliability for pharmacokinetic studies. The following table summarizes key validation parameters for the simultaneous analysis of metoprolol and its metabolites in human and rat plasma.

Table 2: Summary of LC-MS/MS Method Validation Parameters

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Precision (%CV)	Accuracy (%)	Source(s)
Metoprolol (Human)	2 - 1000	2	≤ 13.2	89.1 - 110	[3]
α-Hydroxymetoprolol (Human)	2 - 500	2	≤ 13.2	89.1 - 110	[3]
O-Desmethylnmetoprolol (Human)	2 - 500	2	≤ 13.2	89.1 - 110	[3]
Metoprolol (Rat)	3.42 - 7000	3.42	-	-	[4]
α-Hydroxymetoprolol (Rat)	2.05 - 4200	2.05	-	-	[4]
O-Desmethylnmetoprolol (Rat)	1.95 - 4000	1.95	-	-	[4]

LLOQ: Lower Limit of Quantification

## Applications in Research and Development

The use of **O-Desmethylnmetoprolol-d5** as an internal standard in validated bioanalytical methods is essential for several research applications:

- Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profiles of metoprolol.[3][4]
- Pharmacogenomics: Investigating the influence of CYP2D6 genetic polymorphisms on metoprolol metabolism and patient response.[3]

- Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to inhibit or induce CYP2D6, thereby altering metoprolol's metabolism and efficacy.[4]

By providing a reliable means for precise quantification, **O-Desmethylnmetoprolol-d5** is an invaluable tool for researchers in clinical pharmacology and drug development, contributing to a deeper understanding of metoprolol's therapeutic action and safety profile.

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